molecular formula C12H20N4O2 B2722168 N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1788542-15-3

N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2722168
CAS RN: 1788542-15-3
M. Wt: 252.318
InChI Key: SBBUXIRZVMSIPJ-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT007093, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

Synthesis of Novel Compounds

Research in synthetic chemistry has led to the development of methods for synthesizing new classes of compounds involving triazole derivatives. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of pseudopeptidic [1,2,4]triazines, showcasing the versatility of triazole derivatives in creating compounds with potential biochemical applications (Sañudo et al., 2006).

Antimicrobial and Antitumor Activities

Novel triazole derivatives have been synthesized and evaluated for their biological activities. For instance, N -(ferrocenylmethyl)benzene-carboxamide derivatives have demonstrated cytotoxic effects on certain cancer cell lines, highlighting the potential of triazole derivatives in developing new anticancer agents (Kelly et al., 2007). Furthermore, enaminones as building blocks for the synthesis of substituted pyrazoles have been explored for their antitumor and antimicrobial activities, further emphasizing the role of triazole-based compounds in medicinal chemistry (Riyadh, 2011).

Advanced Materials and Catalysis

The unique properties of triazole derivatives make them suitable for applications in material science and catalysis. For instance, the synthesis of oxazoles by copper-catalyzed intramolecular cyclization of enamides showcases the utility of triazole compounds in facilitating novel synthetic routes for materials and catalysts development (Kumar et al., 2012).

Antiviral Research

Triazole derivatives have been studied for their antiviral activities. The synthesis of 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin reveals significant antiviral activity against herpes and measles virus, underscoring the potential of triazole derivatives in antiviral drug development (Revankar et al., 1981).

properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-16-8-10(14-15-16)12(18)13-7-11(17)9-5-3-2-4-6-9/h8-9,11,17H,2-7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBUXIRZVMSIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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